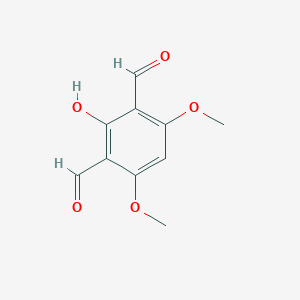

2,6-Diformyl-3,5-dimethoxyphenol

Description

The exact mass of the compound 2,6-Diformyl-3,5-dimethoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diformyl-3,5-dimethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diformyl-3,5-dimethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-3-9(15-2)7(5-12)10(13)6(8)4-11/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBLGUFRZSQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C=O)O)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378418 | |

| Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125666-65-1 | |

| Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,6-diformyl-3,5-dimethoxyphenol, a valuable symmetrical building block for drug development and materials science. The document delves into the strategic selection of formylation methods, with a primary focus on the Vilsmeier-Haack reaction, which has been identified as a viable, albeit challenging, route. We will explore the underlying reaction mechanisms, justify critical experimental parameters, and present a self-validating protocol designed for reproducibility and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile aromatic compound.

Introduction and Strategic Overview

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde[1][2], is an aromatic compound of significant interest due to its highly functionalized and symmetrical structure. The presence of two aldehyde groups ortho to a phenolic hydroxyl group, flanked by two methoxy groups, makes it an exceptional precursor for the synthesis of complex macrocycles, Schiff base ligands for coordination chemistry, and biologically active molecules such as bis-chalcones[3].

The primary synthetic challenge lies in achieving selective diformylation at the C2 and C6 positions of the starting material, 3,5-dimethoxyphenol. The phenol ring is highly activated by the hydroxyl and two meta-directing methoxy groups, leading to high electron density at the C2, C4, and C6 positions. Consequently, many formylation reactions yield a mixture of products, often favoring mono-formylation at the less sterically hindered C4 position[4]. This guide will compare several classical formylation reactions and justify the selection of the Vilsmeier-Haack reaction as the most promising method for achieving the desired diformylation.

Comparative Analysis of Aromatic Formylation Methods

The introduction of a formyl (-CHO) group onto an aromatic ring is a cornerstone of organic synthesis. For a highly activated substrate like 3,5-dimethoxyphenol, several methods are plausible, each with distinct advantages and mechanistic pathways.

-

Vilsmeier-Haack Reaction: This method employs a "Vilsmeier reagent," a chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃)[5][6][7]. The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich aromatic compounds[5]. Crucially, reports on the Vilsmeier formylation of 3,5-dimethoxyphenol indicate that while the major product is the 4-formyl isomer, a bis-formylated derivative is also formed as a byproduct[4]. This observation is the foundation of our proposed synthesis, which aims to optimize conditions to favor this diformylation.

-

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium like glycerol-boric acid or acetic acid[8][9]. It is known to favor ortho-formylation relative to the hydroxyl group[8]. While it can be effective for phenols, the Duff reaction is often characterized by low yields[10]. Although diformylation is possible in some cases[8], its general inefficiency makes it a less attractive primary option.

-

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution[11][12]. The key reactive intermediate is dichlorocarbene (:CCl₂), a highly reactive electrophile[13]. While it exhibits strong ortho-selectivity, the harsh basic conditions and the high reactivity of the carbene can lead to low yields and the formation of various byproducts[14], making it difficult to control for a selective diformylation.

Rationale for Selection: The Vilsmeier-Haack reaction is selected as the core method for this guide. Its documented ability to produce the desired bis-formylated compound, even as a byproduct, provides a clear and logical starting point for optimization. By manipulating stoichiometry and reaction conditions, it is plausible to shift the equilibrium towards the formation of 2,6-diformyl-3,5-dimethoxyphenol.

The Vilsmeier-Haack Pathway to Difunctionalization

The mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent[6][15].

-

Electrophilic Aromatic Substitution: The electron-rich 3,5-dimethoxyphenol attacks the Vilsmeier reagent. A second formylation event can then occur on the still-activated ring.

-

Hydrolysis: The resulting iminium ion intermediates are hydrolyzed during aqueous workup to yield the final aldehyde products[6].

The following diagram illustrates the proposed mechanistic pathway for the diformylation.

Caption: Proposed mechanism for Vilsmeier-Haack diformylation.

Field-Proven Experimental Protocol

This protocol is an adaptation of established Vilsmeier-Haack procedures[4], with modifications aimed at maximizing the yield of the di-formylated product. The key principle is the use of an excess of the formylating agent to drive the reaction towards completion at both ortho positions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 3,5-Dimethoxyphenol | 154.16 | 1.0 | Starting material |

| Phosphorus oxychloride (POCl₃) | 153.33 | 4.0 | Corrosive, reacts violently with water |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 | Anhydrous grade recommended |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous solvent |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | For neutralization |

| Chloroform (CHCl₃) | 119.38 | - | For purification by trituration |

| Hydrochloric Acid (HCl) | 36.46 | As needed | For pH adjustment |

Step-by-Step Synthesis Workflow

The overall experimental workflow is depicted below.

Caption: Step-by-step workflow for the synthesis.

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (4.0 eq.) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Causality: Initial cooling is critical to control the highly exothermic reaction between POCl₃ and DMF, preventing degradation and side reactions.

-

-

Slow Addition of DMF: Add anhydrous DMF (5.0 eq.) dropwise to the stirred POCl₃ solution over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

-

Causality: Slow, controlled addition prevents a dangerous exotherm and ensures the complete formation of the Vilsmeier reagent. A molar excess of the reagent is used to favor diformylation.

-

-

Substrate Addition: Dissolve 3,5-dimethoxyphenol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC. If mono-formylation is the primary product, gently heat the reaction to 40-50°C for an additional 4-6 hours to drive the second formylation.

-

Self-Validation: TLC analysis (e.g., using a 7:3 hexane:ethyl acetate eluent) should show the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-formylated products. The desired product will be more polar.

-

-

Hydrolysis and Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Once the initial reaction subsides, cautiously neutralize the acidic solution to a pH of approximately 6.0 by adding solid NaOH pellets or a concentrated NaOH solution.[4]

-

Causality: Hydrolysis converts the iminium intermediate into the aldehyde. Neutralization is necessary to precipitate the phenolic product.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water. Dry the crude solid in a vacuum oven at 40°C overnight.

-

Purification: The primary byproducts are the 2- and 4-formyl regioisomers, which have significantly higher solubility in chloroform than the desired bis-formylated product[4]. Purify the crude solid by trituration:

-

Add a portion of chloroform to the crude solid and stir vigorously for 15 minutes.

-

Filter the mixture, collecting the solid residue. The chloroform filtrate will contain the more soluble mono-formylated byproducts.

-

Repeat this process two to three more times.

-

Self-Validation: The progress of purification can be monitored by taking TLC or ¹H NMR samples of the solid residue after each wash.

-

-

Final Product: Dry the final solid product in a vacuum oven at 40°C for 24 hours to yield 2,6-diformyl-3,5-dimethoxyphenol.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀O₅[1] |

| Molecular Weight | 210.18 g/mol [2] |

| Appearance | Pale yellow or off-white solid |

| Melting Point | Data not widely reported; requires experimental determination |

| ¹H NMR (CDCl₃) | Expect signals for methoxy protons (~3.9 ppm), aromatic proton (~6.5 ppm), aldehyde protons (~10.2 ppm), and hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Expect signals for aldehyde carbonyls, aromatic carbons, and methoxy carbons. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 209.05 |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Chloroform (CHCl₃): A suspected carcinogen and toxic upon inhalation and ingestion. All handling should be done in a fume hood.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

References

-

Erowid. (n.d.). 4-Formyl-3,5-dimethoxyphenol. Retrieved from [Link]

-

RSC. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

-

Wikipedia. (2023). Duff reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

-

Wiley Online Library. (1948). The Reimer-Tiemann Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol. Retrieved from [Link]

-

I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

-

The ScholarShip. (2015). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-diformyl-3,5-dimethoxyphenol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-dimethoxy phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethoxyphenol. Retrieved from [Link]

-

Scirp.org. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved from [Link]

- Google Patents. (2017). Method for synthesizing 2,6-dimethoxyphenol.

-

MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Retrieved from [Link]

-

UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

-

ResearchGate. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

- Google Patents. (2015). Preparation method of 3,5-dimethylphenol.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Formyl-3,5-dimethoxyphenol [erowid.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. byjus.com [byjus.com]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. sciencemadness.org [sciencemadness.org]

- 15. youtube.com [youtube.com]

Characterization of 2,6-Diformyl-3,5-dimethoxyphenol

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2,6-Diformyl-4-methylphenol

A Note on the Subject Compound: Comprehensive, publicly available experimental data for 2,6-diformyl-3,5-dimethoxyphenol is limited. To fulfill the requirements of an in-depth technical guide grounded in verifiable, field-proven data, this document focuses on the extensively characterized and structurally related compound, 2,6-diformyl-4-methylphenol (DFMP). The synthetic and analytical principles detailed herein are directly applicable to other 2,6-diformylphenol derivatives, providing a robust framework for researchers.

Introduction and Strategic Overview

2,6-Diformyl-4-methylphenol (DFMP), also known as 2-hydroxy-5-methylisophthalaldehyde, is a pivotal precursor in supramolecular and coordination chemistry.[1] Its rigid phenolic backbone, flanked by two highly reactive aldehyde functionalities, makes it an exceptional building block for the synthesis of complex molecular architectures. The strategic placement of the formyl groups ortho to the hydroxyl group facilitates the formation of stable, multidentate Schiff base ligands upon condensation with primary amines.[2][3] These ligands are instrumental in creating sophisticated metal complexes and macrocycles with tailored electronic, catalytic, and sensing properties.[4][5]

This guide, intended for researchers and drug development professionals, provides an in-depth examination of DFMP. We will move beyond simple procedural lists to explore the causality behind the synthetic strategy, the logic of the analytical characterization, and the versatility of its applications.

Synthesis: The Modified Duff Reaction

The preparation of 2,6-diformyl-4-methylphenol is efficiently achieved via a modified Duff reaction. This electrophilic aromatic substitution uses hexamethylenetetramine as the formylating agent in a strong acid medium, typically anhydrous trifluoroacetic acid (TFA).[6][7] The use of TFA as both the catalyst and solvent is critical; it activates the hexamine and the phenolic substrate, driving the reaction towards diformylation at the electron-rich ortho positions while minimizing the formation of para-substituted byproducts.[8]

Reaction Mechanism Overview

The mechanism involves the acid-mediated decomposition of hexamethylenetetramine to generate an electrophilic iminium ion. The electron-rich p-cresol attacks the iminium ion, leading to an aminomethylated intermediate. A subsequent intramolecular redox transfer, followed by hydrolysis during workup, yields the aldehyde functionalities.

Caption: Workflow for the synthesis of DFMP via the Duff reaction.

Detailed Experimental Protocol: Synthesis of 2,6-Diformyl-4-methylphenol

Causality Note: This one-pot procedure is advantageous over traditional multi-step methods, which often suffer from low overall yields. The key to success is maintaining anhydrous conditions until the final hydrolysis step to prevent premature decomposition of the intermediates.

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (8.65 g, 80.0 mmol).[9]

-

Reagent Addition: In the fume hood, add hexamethylenetetramine (22.43 g, 160 mmol, 2.0 equivalents).[9]

-

Solvent/Catalyst Addition: Carefully add anhydrous trifluoroacetic acid (TFA) (approx. 150 mL) to the flask. The reaction is exothermic. Allow the mixture to stir until the solids dissolve.

-

Reaction: Heat the resulting solution to reflux (approximately 85-100°C) under a nitrogen atmosphere. Maintain reflux for 12-24 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) using a 4:1 hexanes:ethyl acetate eluent.

-

TFA Removal: After cooling to room temperature, remove the trifluoroacetic acid under reduced pressure using a rotary evaporator.

-

Hydrolysis: Pour the concentrated residue into a beaker containing 600 mL of ice-cold 2 M HCl. Stir the mixture vigorously for at least 1 hour to ensure complete hydrolysis of the imine intermediates. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like a toluene or cyclohexane-pentane mixture to yield pale yellow crystals.[10] Dry the purified product under vacuum. The expected yield is typically in the range of 60-75%.

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety hazards is a prerequisite for its effective use in a research setting.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 7310-95-4 | [4][11] |

| Molecular Formula | C₉H₈O₃ | [4][11] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 128-130 °C | [1][12] |

| Solubility | Soluble in ethanol, acetone; limited solubility in water | [4] |

Safety and Handling

2,6-Diformyl-4-methylphenol is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

| Hazard Statement | Description | GHS Classification |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Data sourced from PubChem GHS classifications.[11]

Handling Protocol:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Spectroscopic Characterization

The structural elucidation of 2,6-diformyl-4-methylphenol is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise arrangement of atoms in the molecule. The symmetry of the molecule simplifies the spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by four distinct signals. A representative spectrum is shown in publications such as that by Al-Hamdani et al.[13]

-

Phenolic Proton (-OH): A broad singlet, typically downfield (>10 ppm), whose chemical shift is dependent on solvent and concentration.

-

Aldehydic Protons (-CHO): A sharp singlet around 10 ppm, integrating to 2 protons.

-

Aromatic Protons (Ar-H): A singlet around 7.5-8.0 ppm, integrating to 2 protons, confirming the symmetric substitution on the ring.

-

Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm, integrating to 3 protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals, reflecting the molecule's symmetry. Characterization by ¹³C NMR has been confirmed in multiple studies.[2][10]

-

Aldehydic Carbonyl (C=O): ~190 ppm

-

Phenolic Carbon (C-OH): ~160 ppm

-

Aromatic Quaternary Carbons (C-CHO & C-CH₃): Three distinct signals between ~120-140 ppm.

-

Aromatic C-H Carbon: ~135 ppm

-

Methyl Carbon (-CH₃): ~20 ppm

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the hydroxyl and carbonyl groups.[10]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400-3200 | O-H (Phenol) | Broad absorption, indicative of hydrogen bonding |

| ~3050 | C-H (Aromatic) | Sharp, medium absorption |

| ~2920 | C-H (Aliphatic) | Sharp, medium absorption from the methyl group |

| ~1680-1650 | C=O (Aldehyde) | Strong, sharp absorption, characteristic of the formyl group |

| ~1600, ~1470 | C=C (Aromatic) | Medium to strong absorptions from ring stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI-MS), the molecular ion peak (M⁺) is expected to be prominent.

-

Expected Molecular Ion (M⁺): m/z = 164.16

Reactivity and Synthetic Applications

The synthetic utility of DFMP stems from the high reactivity of its two aldehyde groups, which can readily undergo condensation reactions. This dual reactivity allows it to act as a "molecular clip" to link two amine-containing molecules together.

Schiff Base Condensation

The most prominent application of DFMP is in the synthesis of Schiff bases (imines). The reaction involves the condensation of the two aldehyde groups with two equivalents of a primary amine, often catalyzed by a small amount of acid.

Caption: General scheme for Schiff base synthesis from DFMP.

This reaction is fundamental to creating elaborate ligands for coordination chemistry. By choosing a diamine, intramolecular condensation can lead to the formation of macrocyclic compounds.[5] These macrocycles are crucial in modeling biological systems and developing novel catalysts.[5]

Applications in Fluorescent Chemosensors

Schiff bases derived from DFMP have been extensively developed as fluorescent chemosensors.[1] The resulting ligand often exhibits a weak intrinsic fluorescence. Upon coordination with a specific metal ion (e.g., Zn²⁺, Al³⁺), the conformational rigidity of the molecule increases, and processes like photoinduced electron transfer (PET) are inhibited. This chelation-enhanced fluorescence (CHEF) effect leads to a significant "turn-on" fluorescent response, allowing for the sensitive and selective detection of the target ion.[1][14]

Conclusion

2,6-Diformyl-4-methylphenol is a compound of significant synthetic value, underpinned by a straightforward and efficient preparation method. Its characterization is robust and verifiable through standard spectroscopic techniques, confirming a symmetric structure ripe for chemical elaboration. The dual aldehyde functionality serves as a powerful gateway to a vast library of Schiff bases, metal complexes, and macrocycles, with profound applications in fields ranging from bioinorganic chemistry to materials science and advanced analytical sensing. The protocols and data presented in this guide provide a comprehensive and validated foundation for researchers seeking to exploit the rich chemistry of this versatile molecular platform.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81744, 2,6-Diformyl-4-methylphenol. Retrieved January 14, 2026 from [Link].

-

Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. Available from: [Link].

-

Enrique, J., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Journal of Inorganic Biochemistry, 94(4), 326-334. Available from: [Link].

-

Chemsrc (2024). 2,6-diformyl-4-methylphenol. Retrieved January 14, 2026 from [Link].

-

Grokipedia (2026). Diformylcresol. Retrieved January 14, 2026 from [Link].

-

Koll, A., et al. (2002). Macrocyclic Complexes Derived from 2,6-Diformyl-4-X-phenol: Substituent Effects and Phosphate Hydrolysis Activity. European Journal of Inorganic Chemistry, 2002(10), 2539-2545. Available from: [Link].

-

Ghosh, A., et al. (2012). Structures of Schiff base ligands. DFMP = 2,6-diformy1-4-methylphenol,... ResearchGate. Available from: [Link].

-

Sönmez, M., et al. (2010). Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine. European Journal of Medicinal Chemistry, 45(5), 1935-1940. Available from: [Link].

-

Various Authors (n.d.). Duff Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link].

-

Ray, M., et al. (2006). Structures of the Schiff base ligands. DFMP... ResearchGate. Available from: [Link].

-

Al-Hamdani, A. A. S. (2015). 1H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. ResearchGate. Available from: [Link].

-

Al-Jeboori, M. J., et al. (2009). Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. Journal of Kerbala University, 7(2). Available from: [Link].

-

Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link].

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033826). Retrieved January 14, 2026 from [Link].

-

SynArchive. (n.d.). Duff Reaction. Retrieved January 14, 2026 from [Link].

-

ResearchGate. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Retrieved January 14, 2026 from [Link].

-

FooDB. (2010). Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865). Retrieved January 14, 2026 from [Link].

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026 from [Link].

- Smith, W. E. (1974). U.S. Patent No. 3,833,660. Washington, DC: U.S. Patent and Trademark Office.

-

Wucherpfennig, T. G., et al. (2022). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. Nature Communications, 13(1), 3823. Available from: [Link].

-

Hong, J., & Sun, C. (2017). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 22(7), 1048. Available from: [Link].

-

Isah, A., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(19), 10288-10317. Available from: [Link].

-

NIST. (n.d.). Phenol, 2,6-dibromo-4-methyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026 from [Link].

-

NIST. (n.d.). Phenol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026 from [Link].

-

Baran, J., et al. (2015). Comparison of the FTIR spectra of three crystalline forms of 4-methylphenol... ResearchGate. Available from: [Link].

-

Suresha, K. M., et al. (2020). Fourier transform infrared (FTIR) spectra of the 2,6‐dihydroxymethyl‐4‐methyl phenol epoxy... ResearchGate. Available from: [Link].

-

Jana, A., et al. (2013). ESI A novel 2,6-diformyl-4-methyl phenol based chemosensor for Zn(II) ion by ratiometric displacement of Cd(II) ion... The Royal Society of Chemistry. Available from: [Link].

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available from: [Link].

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 7310-95-4: 2,6-Diformyl-4-methylphenol | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Diformyl-4-methylphenol | C9H8O3 | CID 81744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-diformyl-4-methylphenol | CAS#:7310-95-4 | Chemsrc [chemsrc.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Diformyl-3,5-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phenolic Building Block

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is a symmetrically substituted aromatic dialdehyde. Its structure, featuring a central phenolic hydroxyl group flanked by two methoxy and two formyl groups, makes it a highly valuable and versatile precursor in synthetic organic chemistry. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, while the two aldehyde functionalities provide reactive sites for a variety of chemical transformations. This unique combination of features allows for the construction of complex molecular architectures, particularly macrocycles and multidentate ligands, which are of significant interest in the fields of medicinal chemistry, supramolecular chemistry, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2,6-Diformyl-3,5-dimethoxyphenol is crucial for its effective use in synthesis and for the characterization of its derivatives.

Core Chemical Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.[1][2]

| Property | Value | Reference |

| CAS Number | 125666-65-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [2] |

| IUPAC Name | 2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde | [3] |

| Alternate Names | 4-hydroxy-2,6-dimethoxyisophthalaldehyde | [1] |

| Topological Polar Surface Area (TPSA) | 72.83 Ų | [2] |

| Predicted LogP | 1.0344 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 4 | [2] |

Note: Experimental data for properties such as melting point and solubility are not widely reported in publicly available literature and should be determined empirically.

Spectroscopic Data

-

¹H NMR: Resonances for the aldehyde protons (CHO), the aromatic proton, the methoxy protons (OCH₃), and the phenolic hydroxyl proton (OH).

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the aldehydes, the aromatic carbons (including those bearing the hydroxyl, methoxy, and formyl groups), and the methoxy carbons.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches (aromatic and aldehydic), a strong C=O stretch for the aldehyde groups, and C-O stretches for the ether and phenol functionalities.

Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

The introduction of two formyl groups ortho to a hydroxyl group on a highly substituted benzene ring presents a synthetic challenge. The most plausible and reported methods for achieving this transformation involve electrophilic aromatic substitution reactions on the precursor, 3,5-dimethoxyphenol.

Recommended Synthetic Approach: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically targeting the ortho position of phenols.[3][5] For substrates like 3,5-dimethoxyphenol, where both ortho positions are vacant and activated, diformylation is possible.[5] The use of a strong acid like trifluoroacetic acid (TFA) can enhance the reactivity and improve yields.[6]

Caption: Synthetic workflow for 2,6-Diformyl-3,5-dimethoxyphenol via the Duff Reaction.

Experimental Protocol: Duff Diformylation

The following is a generalized protocol based on established principles of the Duff reaction for diformylation.[5][6] Optimization of reaction time, temperature, and stoichiometry is recommended for specific laboratory conditions.

Materials:

-

3,5-Dimethoxyphenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic Acid (TFA)

-

Hydrochloric Acid (e.g., 2M HCl)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyphenol (1 equivalent) in trifluoroacetic acid.

-

Addition of Reagent: To the stirred solution, add hexamethylenetetramine (at least 2.2 equivalents for diformylation) portion-wise to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (temperature will depend on the boiling point of TFA, approx. 72 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice and aqueous hydrochloric acid. This step hydrolyzes the intermediate imine species to the final aldehyde.

-

Workup: Stir the aqueous mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sulfate. After filtering and concentrating the solvent in vacuo, the crude product should be purified by silica gel column chromatography to isolate the desired 2,6-diformyl-3,5-dimethoxyphenol from any mono-formylated or unreacted starting material.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Key Chemical Reactions and Mechanisms

The two aldehyde groups of 2,6-diformyl-3,5-dimethoxyphenol are the primary sites of reactivity, enabling its use as a scaffold for building larger, more complex molecules.

Condensation Reactions for Heterocycle and Macrocycle Synthesis

The dialdehyde is an ideal substrate for condensation reactions with difunctional nucleophiles (e.g., diamines, diols, dithiols) to form macrocyclic structures. The symmetrical nature of the molecule simplifies the reaction, often leading to a single macrocyclic product.

A prominent example is the Claisen-Schmidt condensation with ketones to form bis-chalcones.[6] These reactions are typically base-catalyzed and involve the nucleophilic attack of a ketone enolate on the aldehyde carbonyls.

Caption: Pathway for bis-chalcone synthesis from 2,6-Diformyl-3,5-dimethoxyphenol.

Mechanism Insight: The reaction proceeds via the formation of an enolate from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated carbonyl system characteristic of a chalcone. The reaction occurs at both aldehyde sites, leading to the symmetrical bis-chalcone product. This "two-directional" synthesis is an efficient strategy for rapidly building molecular complexity.[6]

Applications in Drug Discovery and Development

The rigid, pre-organized structure of 2,6-diformyl-3,5-dimethoxyphenol makes it an attractive scaffold for the synthesis of compounds with potential therapeutic applications.

Precursor to Bioactive Bis-Chalcones

Chalcones are a well-established class of compounds with a wide range of biological activities. By using 2,6-diformyl-3,5-dimethoxyphenol as a starting material, novel bis-chalcone derivatives can be synthesized. These compounds have demonstrated significant potential in several therapeutic areas:

-

Antioxidant Activity: The phenolic nature of the core structure, combined with the extended conjugation of the bis-chalcone system, can lead to potent radical scavenging properties.[6]

-

Antiproliferative and Anticancer Activity: Many bis-chalcone derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, making them promising leads for anticancer drug development.

-

Anti-inflammatory and Antimicrobial Properties: The α,β-unsaturated ketone moiety is a known pharmacophore that can interact with biological targets involved in inflammation and microbial growth.

Scaffold for Macrocyclic Drug Candidates

Macrocycles occupy a unique chemical space between small molecules and large biologics, offering the potential for high-affinity and selective binding to challenging drug targets, such as protein-protein interfaces. The difunctional nature of 2,6-diformyl-3,5-dimethoxyphenol allows it to serve as a key building block in the diversity-oriented synthesis of macrocycle libraries.[7] The synthesis often involves a condensation reaction with a linear linker containing two nucleophilic groups (e.g., a diamine), followed by cyclization. The resulting macrocycles can then be screened for biological activity against a wide range of therapeutic targets.

Conclusion and Future Outlook

2,6-Diformyl-3,5-dimethoxyphenol is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its straightforward, albeit sometimes low-yielding, synthesis via established formylation reactions provides access to a symmetrical dialdehyde scaffold. The reactivity of the formyl groups in condensation reactions allows for the efficient construction of complex molecules, including bioactive bis-chalcones and diverse macrocyclic libraries. For researchers and scientists, this compound represents a powerful tool for generating novel molecular entities with tunable properties. Further research into optimizing its synthesis and exploring its utility in creating novel macrocyclic and heterocyclic systems will undoubtedly lead to new discoveries in medicinal chemistry and beyond.

References

- Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547.

- Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254.

- Ogata, Y., & Sugiura, F. Kinetics and mechanism of the Duff reaction. Tetrahedron1968, 24 (14), 5001.

- Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.

- Journal of Organic Chemistry. Documentation for 2,6-DIFORMIL-3,5-DIMETOXIFENOL CAS 125666-65-1. vol. 56, p. 4196.

- Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic1970, (2), 227-231.

-

SpectraBase. 2,6-Diformyl-3,5-dimethoxyphenol. [Link] (accessed Jan 14, 2026).

- Spring, D. R., et al. Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chem. Rev.2019, 119, 10288-10317.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. guidechem.com [guidechem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

An In-depth Technical Guide to 2,6-Diformyl-3,5-dimethoxyphenol (CAS 125666-65-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-diformyl-3,5-dimethoxyphenol, a versatile aromatic dialdehyde. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Section 1: Compound Profile and Physicochemical Properties

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is a key building block in synthetic organic chemistry.[1] Its unique trifunctional nature, possessing a phenolic hydroxyl group and two aldehyde functionalities, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including macrocycles and bis-chalcones.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 125666-65-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Purity | ≥98% (Commercially available) | [1] |

| MS (GC) | Available | [2] |

| ¹H NMR (Predicted) | See Section 3 | N/A |

| ¹³C NMR (Predicted) | See Section 3 | N/A |

| IR (Predicted) | See Section 3 | N/A |

Section 2: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

The synthesis of 2,6-diformyl-3,5-dimethoxyphenol can be effectively achieved via the Duff reaction, a classic method for the formylation of phenols.[3][4] This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically targeting the ortho positions relative to the hydroxyl group.

Reaction Scheme

Caption: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol via the Duff Reaction.

Detailed Experimental Protocol (Duff Reaction)

This protocol is a well-established method for the ortho-formylation of phenols and is adapted here for the synthesis of the target molecule.

Materials:

-

2,6-Dimethoxyphenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA) or another suitable acid

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: Add hexamethylenetetramine (2.5-3 equivalents) to the solution. Slowly add trifluoroacetic acid (as both solvent and catalyst) with stirring. The reaction is typically exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of hydrochloric acid and stir vigorously to hydrolyze the intermediate imine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2,6-diformyl-3,5-dimethoxyphenol.

Section 3: Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on the structure of 2,6-diformyl-3,5-dimethoxyphenol and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

-OH Proton: A broad singlet, typically downfield (δ > 10 ppm), due to hydrogen bonding with the adjacent aldehyde groups.

-

Aldehyde Protons (-CHO): Two singlets, each integrating to 1H, in the region of δ 9.5-10.5 ppm.

-

Aromatic Proton: A singlet integrating to 1H, expected in the aromatic region (δ 6.5-7.5 ppm).

-

Methoxy Protons (-OCH₃): A singlet integrating to 6H, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyls (-CHO): Two distinct signals in the downfield region, approximately δ 190-200 ppm.

-

Aromatic Carbons: Signals for the quaternary carbons attached to the hydroxyl, methoxy, and aldehyde groups, as well as the single aromatic CH carbon, will appear in the aromatic region (δ 100-160 ppm).

-

Methoxy Carbons (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1690 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the methoxy and phenolic C-O bonds.

Section 4: Chemical Reactivity and Synthetic Applications

The reactivity of 2,6-diformyl-3,5-dimethoxyphenol is dominated by its three functional groups: the phenolic hydroxyl and the two aromatic aldehydes. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactivity of the Aldehyde Groups

The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for a range of condensation reactions. The electron-donating nature of the hydroxyl and methoxy groups can influence the reactivity of the aldehydes.

Application 1: Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation

A primary application of 2,6-diformyl-3,5-dimethoxyphenol is in the synthesis of bis-chalcones, which are known for their diverse biological activities.[5] The Claisen-Schmidt condensation provides a straightforward method for this transformation.[6]

Caption: Synthesis of a bis-chalcone from 2,6-diformyl-3,5-dimethoxyphenol.

This protocol outlines the base-catalyzed condensation of 2,6-diformyl-3,5-dimethoxyphenol with an acetophenone derivative.

Materials:

-

2,6-Diformyl-3,5-dimethoxyphenol

-

Substituted acetophenone (2 equivalents)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-diformyl-3,5-dimethoxyphenol (1 equivalent) and the substituted acetophenone (2 equivalents) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with vigorous stirring.

-

Reaction Conditions: Allow the reaction to stir at room temperature for several hours to overnight. The formation of a precipitate often indicates product formation.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purification: The crude bis-chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Application 2: Precursor for Macrocycle Synthesis

The difunctional nature of 2,6-diformyl-3,5-dimethoxyphenol makes it an excellent candidate for the synthesis of macrocyclic compounds.[2][7] By reacting it with a difunctional linker, large ring systems can be constructed.

Sources

- 1. rsc.org [rsc.org]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. synarchive.com [synarchive.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Spectroscopic Data of 2,6-Diformyl-3,5-dimethoxyphenol: A Technical Guide

Introduction

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is a functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a central phenolic ring substituted with two formyl groups and two methoxy groups, presents a unique electronic and steric environment. Understanding the spectroscopic characteristics of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological interactions. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2,6-Diformyl-3,5-dimethoxyphenol, offering insights for researchers, scientists, and professionals in drug development.

The molecular structure of 2,6-Diformyl-3,5-dimethoxyphenol is presented below:

Caption: Chemical structure of 2,6-Diformyl-3,5-dimethoxyphenol.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2,6-Diformyl-3,5-dimethoxyphenol (C₁₀H₁₀O₅), the exact mass is 210.0528 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS spectrum of 2,6-Diformyl-3,5-dimethoxyphenol is publicly available and provides key information for its identification.[1] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 210.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is anticipated to occur through the loss of functional groups. Key predicted fragments are outlined in the table below.

| Predicted Fragment (m/z) | Possible Identity |

| 211 | [M+H]⁺ |

| 233 | [M+Na]⁺ |

| 209 | [M-H]⁻ |

| 195 | [M-CH₃]⁺ |

| 181 | [M-CHO]⁺ |

| 167 | [M-CHO-CH₃]⁺ |

| 152 | [M-2CHO]⁺ |

Data sourced from predicted values.

Caption: A simplified workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the GC-MS analysis of phenolic compounds, adaptable for 2,6-Diformyl-3,5-dimethoxyphenol.

-

Sample Preparation: Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to increase volatility and improve peak shape.[2][3]

-

Gas Chromatography:

-

Injector: Splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: An initial temperature of 70°C, ramped to 280°C at a rate of 10°C/min, and held for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for 2,6-Diformyl-3,5-dimethoxyphenol, this section will provide a detailed prediction of the expected ¹H and ¹³C NMR spectra based on its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet | 1H | Phenolic -OH | The hydroxyl proton is acidic and its chemical shift can be concentration and solvent dependent. Intramolecular hydrogen bonding with the adjacent formyl groups would lead to a downfield shift. |

| ~10.0 | Singlet | 2H | Aldehydic -CHO | Aldehyde protons resonate at very downfield chemical shifts due to the deshielding effect of the carbonyl group. |

| ~6.5 - 7.0 | Singlet | 1H | Aromatic C-H | A single aromatic proton is present on the ring. Its chemical shift is influenced by the surrounding electron-donating methoxy and hydroxyl groups and electron-withdrawing formyl groups. |

| ~3.9 | Singlet | 6H | Methoxy -OCH₃ | The two methoxy groups are chemically equivalent and will appear as a single sharp peak. |

These are predicted values and the actual spectrum may vary.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehydic C=O | The carbonyl carbons of the aldehyde groups are highly deshielded. |

| ~160 | C-OH | The aromatic carbon attached to the hydroxyl group. |

| ~155 | C-OCH₃ | The aromatic carbons attached to the methoxy groups. |

| ~110 | C-H (aromatic) | The protonated aromatic carbon. |

| ~105 | C-CHO | The aromatic carbons attached to the formyl groups. |

| ~56 | -OCH₃ | The carbons of the methoxy groups. |

These are predicted values and the actual spectrum may vary.

Sources

An In-depth Technical Guide to 2,6-Diformyl-3,5-dimethoxyphenol: Structure, Synthesis, and Potential

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

2,6-Diformyl-3,5-dimethoxyphenol is a polysubstituted aromatic aldehyde with a unique arrangement of functional groups that suggests significant potential as a scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular architecture, discusses plausible synthetic strategies based on established organic chemistry principles, outlines expected analytical characterization data, and explores its prospective applications. While detailed experimental literature on this specific molecule is nascent, this document synthesizes data from analogous structures and foundational chemical theory to offer a robust framework for researchers.

Introduction: The Strategic Value of Polysubstituted Phenols

Phenolic compounds are a cornerstone of drug discovery, with their structures appearing in a vast array of therapeutic agents and natural products.[1][2] The strategic placement of multiple functional groups onto a phenol ring creates a molecule with highly specific electronic and steric properties, enabling it to serve as a versatile building block for more complex molecular targets. 2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is one such molecule.[3][4] Its structure, featuring two aldehyde (formyl) groups ortho to the phenolic hydroxyl and two methoxy groups meta to it, presents a compelling platform for synthesizing macrocycles, Schiff base ligands, and other complex architectures relevant to drug development and coordination chemistry.[5]

The dual aldehyde groups offer sites for difunctionalization, while the phenolic hydroxyl and methoxy groups modulate the reactivity of the aromatic ring and provide hydrogen bonding capabilities. This guide will deconstruct the molecule's features to provide researchers with the foundational knowledge needed to harness its synthetic potential.

Molecular Structure and Physicochemical Properties

The core of 2,6-Diformyl-3,5-dimethoxyphenol is a benzene ring symmetrically substituted with five functional groups. This substitution pattern dictates its chemical behavior and potential interactions.

Key Structural Features:

-

Phenolic Hydroxyl (-OH): Confers acidic properties and acts as a hydrogen bond donor. Its position is crucial for directing electrophilic substitution reactions.

-

Diformyl Groups (-CHO): Two aldehyde groups are positioned at the 2 and 6 positions. These are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring and act as key reactive handles for condensation reactions.

-

Dimethoxy Groups (-OCH₃): Located at the 3 and 5 positions, these are electron-donating groups that increase the nucleophilicity of the ring. They also add steric bulk and can influence the conformation of the molecule.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 125666-65-1 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₅ | [3][4] |

| Molecular Weight | 210.18 g/mol | [3] |

| Canonical SMILES | COC1=CC(=C(C(=C1C=O)O)C=O)OC | [3][6] |

| InChI Key | KMBLGUFRZSQVSJ-UHFFFAOYSA-N | [6] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Predicted LogP | 1.03 | [3] |

Synthesis Strategy: The Formylation of Dimethoxyphenols

While a specific, peer-reviewed synthesis for 2,6-Diformyl-3,5-dimethoxyphenol is not widely documented, a logical and effective approach can be designed based on well-established formylation reactions of phenols. The starting material would likely be 3,5-dimethoxyphenol. The challenge lies in achieving selective diformylation at the ortho positions (2 and 6) which are activated by the hydroxyl group.

Two classical methods are prime candidates for this transformation: the Duff reaction and the Reimer-Tiemann reaction .

Proposed Synthesis via Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7][8] It is particularly effective for the ortho-formylation of phenols.[8] A modified Duff reaction using trifluoroacetic acid (TFA) as the solvent has been shown to be effective for the diformylation of 4-substituted phenols, making it a highly promising route.

Causality Behind Experimental Choices:

-

Starting Material: 3,5-Dimethoxyphenol provides the correct arrangement of methoxy and hydroxyl groups. The hydroxyl group strongly activates the ortho (2, 4, 6) positions for electrophilic substitution.

-

Reagent: Hexamethylenetetramine (HMTA) serves as the source of the electrophilic iminium ion, which is the formylating species.[8] Using at least two equivalents of HMTA is crucial for achieving diformylation.

-

Solvent/Catalyst: Anhydrous trifluoroacetic acid (TFA) acts as both the solvent and the acid catalyst. Its strong acidity facilitates the generation of the electrophile from HMTA and promotes the reaction, which can be refluxed to ensure completion.

-

Workup: The reaction is quenched with aqueous acid (e.g., HCl) to hydrolyze the intermediate Schiff base (iminium) adducts to the final aldehyde functional groups.

Experimental Protocol (Proposed)

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3,5-dimethoxyphenol (1 equivalent) and hexamethylenetetramine (2.2 equivalents).

-

Solvent Addition: Carefully add anhydrous trifluoroacetic acid (TFA) to dissolve the reagents.

-

Reaction: Heat the resulting solution to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Hydrolysis: After cooling to room temperature, pour the reaction mixture into a beaker containing 4 M hydrochloric acid and stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques would be employed for a self-validating system of characterization.

| Technique | Expected Key Observations |

| ¹H NMR | - Phenolic Proton (-OH): A broad singlet, likely >10 ppm. - Aldehydic Protons (-CHO): A singlet around 10 ppm. - Aromatic Proton (C4-H): A singlet between 6-7 ppm. - Methoxy Protons (-OCH₃): A singlet around 4 ppm, integrating to 6 protons. |

| ¹³C NMR | - Aldehydic Carbonyls (C=O): Peaks around 190 ppm. - Aromatic Carbons (C-O): Peaks between 150-165 ppm. - Aromatic Carbons (C-H, C-CHO): Peaks between 105-130 ppm. - Methoxy Carbons (-OCH₃): A peak around 56 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Peaks around 2900-3100 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1580-1600 cm⁻¹. - C-O Stretch (Ether/Phenol): Strong bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - (ESI+) : Expected [M+H]⁺ ion at m/z 211.06. - (ESI-) : Expected [M-H]⁻ ion at m/z 209.05. |

SpectraBase and PubChem provide predicted mass spectrometry data, including collision cross-section values, which can aid in identification.[6][9]

Potential Applications in Drug Development and Research

The unique structure of 2,6-Diformyl-3,5-dimethoxyphenol makes it a valuable precursor for several classes of compounds with therapeutic and diagnostic potential.

-

Precursor for Schiff Base Ligands: The two aldehyde groups can readily react with primary amines to form bis-Schiff base (di-imine) ligands. These ligands are exceptional at chelating metal ions, forming stable metal complexes. Such complexes are investigated for their roles as catalysts, imaging agents, and potential metallodrugs with anticancer or antimicrobial properties.

-

Scaffold for Macrocycle Synthesis: The difunctional nature of the molecule allows it to be a key component in the template-driven synthesis of macrocycles. These large ring structures are of great interest in drug discovery for their ability to target challenging protein-protein interactions.

-

Building Block for Bioactive Chalcones: The aldehyde groups can undergo Claisen-Schmidt condensation with various ketones to produce bis-chalcones.[5] Chalcones are a well-known class of flavonoids with a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[5]

Conclusion and Future Outlook

2,6-Diformyl-3,5-dimethoxyphenol is a molecule of significant synthetic interest, poised to serve as a versatile scaffold for creating complex chemical entities. While its dedicated research footprint is currently small, the foundational principles of organic chemistry provide a clear roadmap for its synthesis and characterization. By leveraging established formylation methodologies and standard analytical techniques, researchers can confidently produce and validate this compound. Its true potential will be unlocked as drug development professionals and medicinal chemists begin to incorporate it into synthetic workflows targeting novel therapeutics and advanced materials. The logical next steps involve the execution of the proposed synthesis, full spectroscopic characterization, and exploration of its reactivity in the pathways outlined above.

References

- Grokipedia. Duff reaction.

-

Wikipedia. Duff reaction. Available from: [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

-

Sciencemadness.org. THE REIMER-TIEMANN REACTION. Available from: [Link]

-

ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available from: [Link]

-

PSIBERG. Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Available from: [Link]

-

PubChemLite. 2,6-diformyl-3,5-dimethoxyphenol (C10H10O5). Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-Dimethoxyphenol. Available from: [Link]

-

SpectraBase. 2,6-Diformyl-3,5-dimethoxyphenol - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

YouTube. Reimer-Tiemann Reaction. Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-dimethoxy phenol. Available from: [Link]

-

The Good Scents Company. 2,6-dimethoxyphenol, 91-10-1. Available from: [Link]

-

Medium. Exploring 2,6-Dimethoxyphenol: Properties, Applications, and Manufacturing. Available from: [Link]

-

PubMed Central (NIH). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available from: [Link]

-

PubChem. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041. Available from: [Link]

-

PubMed Central (NIH). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Available from: [Link]

-

MDPI. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Available from: [Link]

-

Drug Development & Delivery. SPECIAL FEATURE - Excipients: Innovation in a Shifting Pharma Landscape. Available from: [Link]

-

FDA.gov. Nonclinical Perspective on Development of Drug Products Containing Nanomaterials. Available from: [Link]

-

ResearchGate. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Available from: [Link]

Sources

- 1. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2,6-diformyl-3,5-dimethoxyphenol (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 7. grokipedia.com [grokipedia.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

The Strategic Synthesis and Application of 2,6-Diformyl-3,5-dimethoxyphenol: A Gateway to Novel Bioactive Bis-Chalcones

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,6-Diformyl-3,5-dimethoxyphenol, a versatile phenolic aldehyde. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the design and synthesis of novel therapeutic agents. We will delve into a proposed synthetic pathway for this key intermediate, detail its conversion into biologically active bis-chalcones, and explore the modulation of critical signaling pathways, such as NF-κB, Nrf2, and MAPK, by these derivatives. The protocols and insights provided herein are designed to be a self-validating system, offering a robust foundation for further research and development.

Introduction: The Potential of Polysubstituted Phenolic Scaffolds

Phenolic compounds are a cornerstone of medicinal chemistry, with a rich history of providing scaffolds for the development of a wide array of therapeutic agents. Their inherent antioxidant properties and ability to participate in hydrogen bonding make them privileged structures for interacting with biological targets. Among these, polysubstituted phenols bearing reactive functional groups, such as aldehydes, offer a unique platform for the synthesis of complex molecules with diverse pharmacological activities.

2,6-Diformyl-3,5-dimethoxyphenol (also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde) is a particularly interesting, though not extensively studied, building block. Its symmetrical diformyl functionality, combined with the electron-donating methoxy groups and the phenolic hydroxyl group, presents an ideal starting point for the synthesis of bis-chalcones. Bis-chalcones, characterized by two α,β-unsaturated carbonyl systems, have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2]

This guide will provide a detailed exploration of a proposed synthetic route to 2,6-Diformyl-3,5-dimethoxyphenol and its subsequent utilization as a precursor for novel bis-chalcones with therapeutic potential.

Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol: A Modified Duff Reaction Approach

Direct, high-yield synthesis of 2,6-Diformyl-3,5-dimethoxyphenol is not well-documented in the literature. However, based on established formylation methodologies for electron-rich phenols, a modified Duff reaction presents a plausible and efficient route. The Duff reaction, which utilizes hexamine as the formylating agent, is known to favor ortho-formylation of phenols, a preference that can be leveraged in this synthesis.[3][4] The presence of two electron-donating methoxy groups and a hydroxyl group strongly activates the aromatic ring towards electrophilic substitution at the ortho and para positions. Since the para position is occupied by the hydroxyl group's directing influence (relative to the methoxy groups), the formylation is anticipated to occur at the two available ortho positions (C2 and C6).

Proposed Reaction Scheme

Caption: Proposed synthesis of 2,6-Diformyl-3,5-dimethoxyphenol via a modified Duff reaction.

Detailed Experimental Protocol

Materials:

-

3,5-Dimethoxyphenol (≥98%)

-

Hexamethylenetetramine (Hexamine) (≥99%)

-

Anhydrous Trifluoroacetic Acid (TFA)

-

Hydrochloric Acid (4 M)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Cyclohexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethoxyphenol (1 equivalent).

-

Addition of Reagents: Under a nitrogen atmosphere, add hexamine (2.5-3.0 equivalents). Carefully add anhydrous trifluoroacetic acid as the solvent. The use of TFA has been shown to improve yields in modified Duff reactions.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 4 M hydrochloric acid and stir for 1-2 hours to hydrolyze the intermediate imine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-